5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-10-2-5-12(6-3-10)27(24,25)22-15(20)9-16(21-22)26-17(23)13-7-4-11(18)8-14(13)19/h2-9H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKWQDSPKFOVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-1-tosyl-1H-pyrazole with 2,4-dichlorobenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
O-Alkylation Reaction
The formation of O-alkylated pyrazoles, such as 5-amino-1-tosyl-1H-pyrazol-3-yl derivatives , often proceeds via nucleophilic substitution. For example, reactions involving bromoethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) with N-tosylpyrazoles in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) yield O-alkylated products . This is attributed to steric and electronic factors favoring thermodynamically controlled O-alkylation over N-alkylation .
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| Room temperature, 3 h | K₂CO₃, DMF | 75% |
Nitration of Amino Groups
Amino-substituted pyrazoles can undergo nitration to form nitro derivatives. For instance, 3(5)-amino-4-pyrazolecarbonitrile reacts with nitration agents (e.g., HNO₃/H₂SO₄) to yield 3-nitropyrazole derivatives, which exhibit antimicrobial activity .
| Reagent | Product | Application |
|---|---|---|
| HNO₃/H₂SO₄ | 3-Nitropyrazole derivatives | Antimicrobial agents |
Hydrogen Bonding Networks
The pyrazole ring in related compounds (e.g., 5-amino-1-tosyl-1H-pyrazol-3-yl derivatives ) forms extensive hydrogen-bonding networks. For example, classical hydrogen bonds (N–H⋯O) and weak C–H⋯O interactions govern dimer formation and layer structures .
| Hydrogen Bond Type | Donor–Acceptor | Distance (Å) |
|---|---|---|
| N–H⋯O (classical) | N3–H032⋯O1 | 2.90–3.34 |
| C–H⋯O (weak) | C12–H12⋯O4 | 3.34 |
Substituent Orientation
The tosyl group (sulfonyl ring) and oxy-ethanone substituent adopt perpendicular and parallel orientations relative to the pyrazole ring, respectively . This spatial arrangement influences reactivity and packing in the crystal lattice.
Substitution Patterns
-
Electrophilic Aromatic Substitution : The dichloro-substituted benzene ring (2,4-dichlorophenyl) in the benzoate group may participate in electrophilic aromatic reactions, though steric hindrance from bulky groups (e.g., tosyl) could limit reactivity.
-
Nucleophilic Substitution : The pyrazole nitrogen (N1) is typically less reactive than oxygen centers (O-alkylation), but steric factors can alter regioselectivity .
Spectroscopic Characterization
For analogous compounds, ¹H NMR and IR data are critical for confirming substitution patterns:
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, compounds similar to 5-amino-1-tosyl-1H-pyrazol-3-yl have been evaluated against various bacterial strains, showing efficacy comparable to standard antibiotics like penicillin and ciprofloxacin . The structure-activity relationship (SAR) analyses indicate that modifications on the pyrazole ring can enhance antimicrobial potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . In vitro studies have shown that these compounds can effectively reduce cell viability in several cancer cell lines, suggesting potential as novel anticancer agents.
Crystal Structure Analysis
The crystal structure of 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate reveals important information about its molecular geometry and hydrogen bonding interactions. The arrangement of atoms within the molecule allows for intramolecular hydrogen bonding that stabilizes its structure. Detailed X-ray crystallography studies show that the pyrazole ring is nearly planar and interacts with adjacent functional groups through hydrogen bonds, forming a layered structure .
Case Study 1: Antimicrobial Evaluation
A series of related pyrazole compounds were synthesized and subjected to antimicrobial screening against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that modifications on the tosyl group significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Case Study 2: Anticancer Mechanisms
In a study focusing on the anticancer potential of pyrazole derivatives, researchers synthesized several analogs of 5-amino-1-tosyl-1H-pyrazol-3-yl and evaluated their effects on human breast cancer cells. The findings suggested that these compounds could inhibit cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the tosyl and dichlorobenzoate moieties can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate, we compare it with two related pyrazole derivatives from the literature:
Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
Compound 7b : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Key Differences and Implications
Substituent Effects: The dichlorobenzoate group in the target compound confers higher lipophilicity compared to the cyano (7a) or ethyl carboxylate (7b) groups. This may enhance its ability to penetrate bacterial cell membranes, though experimental validation is required. The tosyl group in the target compound likely improves metabolic stability relative to the hydroxy substituents in 7a and 7b, which are prone to oxidation or conjugation .
Synthetic Accessibility: Compounds 7a and 7b are synthesized via cyclocondensation with malononitrile or ethyl cyanoacetate, requiring elemental sulfur as a catalyst . In contrast, the target compound’s synthesis likely involves sequential tosylation and esterification, which may offer better regioselectivity.
Biological Activity
5-Amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tosyl group and a 2,4-dichlorobenzoate moiety. The structural configuration contributes to its biological activity by influencing its interactions with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or enzyme activity critical for microbial survival .
Anti-inflammatory Effects
Compounds in the pyrazole class have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of acute and chronic inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented. Specifically, 5-amino-1-tosyl-1H-pyrazol-3-yl compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Some studies highlight the compound's potential as an inhibitor of kinases involved in cancer progression, such as p38 MAP kinase .
- Receptor Modulation : It may act as an antagonist or modulator for certain receptors involved in pain and inflammation pathways.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of various pyrazole derivatives, this compound was found to exhibit significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative in antimicrobial therapy .
Study 2: Anti-inflammatory Activity
A preclinical study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers compared to control groups, supporting its potential use in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dichlorobenzoate, and how can purity be optimized?
- Methodological Answer : The synthesis involves two key steps: (1) formation of the pyrazole core and (2) esterification with 2,4-dichlorobenzoate.
- Pyrazole Core : React phenylhydrazine derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic reflux conditions to form the pyrazole ring .
- Esterification : Couple the pyrazole intermediate with 2,4-dichlorobenzoyl chloride using a coupling agent (e.g., DCC) in anhydrous solvents like 1,4-dioxane .
- Purification : Recrystallize the product using ethanol or methanol. Monitor purity via TLC with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v/v) and iodine visualization .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield/Purity Control |
|---|---|---|
| Pyrazole Formation | Phenylhydrazine, β-keto ester, reflux | TLC monitoring |
| Esterification | DCC, 2,4-dichlorobenzoyl chloride | Recrystallization (ethanol) |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous pyrazole esters .
- NMR Spectroscopy : Use H and C NMR to verify aromatic proton environments and ester linkage integrity.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
Advanced Questions
Q. How do microbial enzymatic pathways degrade chlorinated benzoate esters, and what implications does this have for studying the environmental persistence of such compounds?
- Methodological Answer : Bacterial strains like Corynebacterium sepedonicum KZ-4 metabolize chlorobenzoates via reductive dehalogenation. Key steps include:
- CoA Activation : 2,4-Dichlorobenzoate is converted to 2,4-dichlorobenzoyl-CoA by a MgATP-dependent ligase .
- Reductive Dechlorination : NADPH-dependent ortho-dehalogenation removes chlorine at the 2-position, yielding 4-chlorobenzoyl-CoA .
- Hydrolytic Dechlorination : A para-specific dehalogenase converts 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA, followed by thioesterase cleavage .
Q. Table 2: Enzymatic Degradation Pathway
| Enzyme | Function | Cofactors |
|---|---|---|
| Benzoyl-CoA Ligase | Forms benzoyl-CoA thioester | MgATP, CoA |
| Reductive Dehalogenase | Removes Cl via NADPH | NADPH |
| 4-Chlorobenzoyl-CoA Dehalogenase | Hydrolyzes para-Cl | Water |
Implications : Environmental persistence studies should assess susceptibility to microbial dehalogenases, particularly in anaerobic conditions.
Q. What is the mechanistic role of the dichlorobenzoate group in the reactivity of this compound under nucleophilic conditions?
- Methodological Answer : The electron-withdrawing chlorine substituents on the benzoate ring:
- Electronic Effects : Reduce electron density at the ester carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., hydrolysis).
- Steric Effects : Ortho-chlorine hinders planarization of the carbonyl group, slowing nucleophilic substitution compared to mono-chlorinated analogs .
- Stability : The high melting point (154–155°C) and boiling point (255.9°C) of methyl 2,4-dichlorobenzoate suggest thermal stability, which may extend to the pyrazolyl ester derivative .
Q. In designing derivatives of this compound for biological activity studies, how does the substitution pattern on the pyrazole ring influence efficacy?
- Methodological Answer :
- Amino Group at C5 : Enhances hydrogen-bonding potential, critical for target binding (e.g., enzyme active sites).
- Tosyl Group at N1 : Increases lipophilicity, improving membrane permeability. Replace with other sulfonates to modulate solubility .
- Dichlorobenzoate Ester : Chlorine positions influence metabolic stability; para-substitution may slow hydrolysis compared to ortho .
Q. Table 3: Structure-Activity Relationship (SAR) Considerations
| Substituent | Functional Role | Optimization Strategy |
|---|---|---|
| C5-Amino | Hydrogen-bond donor | Introduce bulky groups |
| N1-Tosyl | Lipophilicity enhancer | Vary sulfonate moieties |
| Dichlorobenzoate | Metabolic stability | Test mono-/tri-chloro analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
